

Edemo (VM Nerve Agent): Application Notes for In Vitro Research

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Compound of Interest

Compound Name: *Edemo*

Cat. No.: *B15126397*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The substance "**Edemo**" is a codename for the V-series nerve agent VM (Edgewood Arsenal designation EA 1664), a highly toxic organophosphorus compound. It is a potent and irreversible acetylcholinesterase inhibitor. Due to its extreme toxicity and classification as a chemical warfare agent, research with VM is restricted to highly specialized and secured laboratories focused on chemical defense and toxicology. The following information is provided for educational and research purposes only and is not intended to facilitate the use or handling of this hazardous compound. Standard cell culture protocols are not applicable to substances of this nature.

Introduction

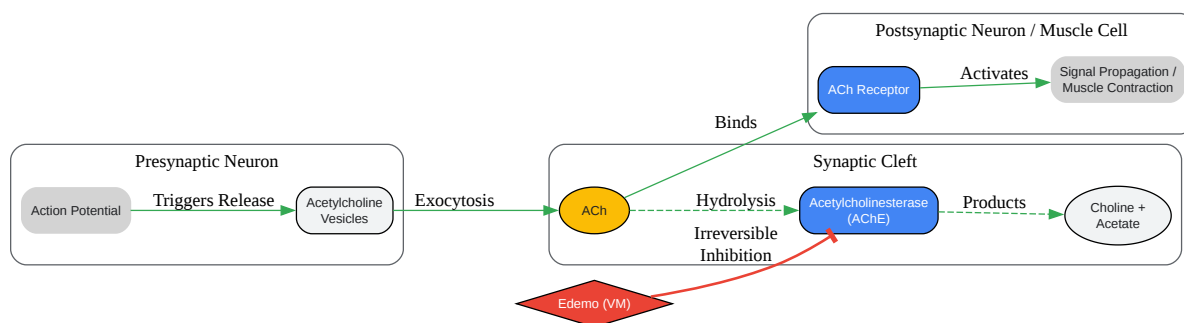
VM is a synthetic organophosphorus compound belonging to the V-series of nerve agents, which also includes the more widely known agent VX. These compounds are characterized by their high potency and persistence. The primary mechanism of action for V-series agents is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to a toxic accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis and, ultimately, respiratory failure and death.

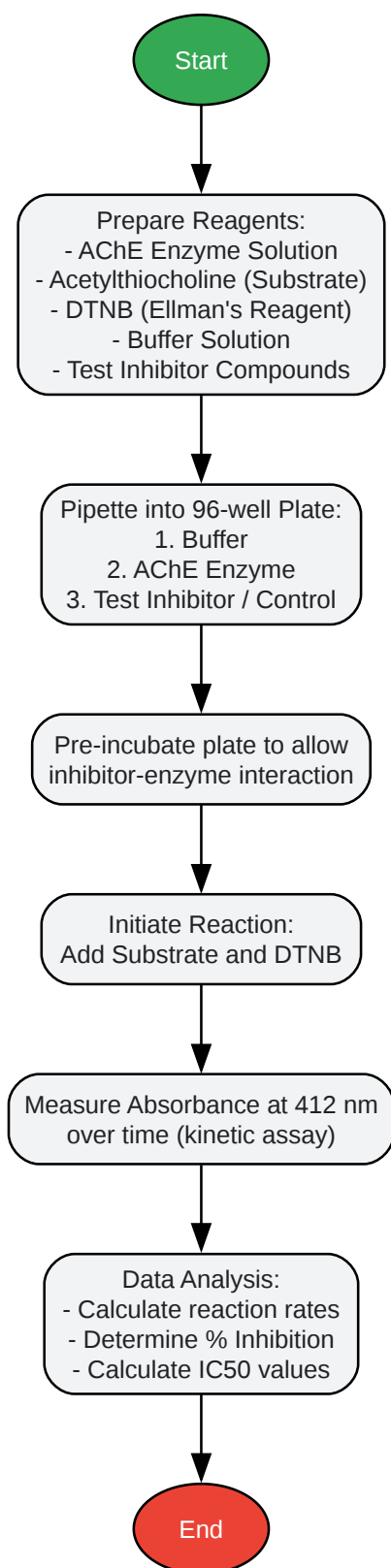
Mechanism of Action

The toxicity of VM stems from its function as a powerful inhibitor of acetylcholinesterase. In a healthy nervous system, AChE is responsible for the rapid hydrolysis of acetylcholine (ACh) in the synaptic cleft, terminating the signal between nerve cells or between nerve and muscle cells.

VM covalently binds to the serine residue in the active site of AChE, phosphorylating the enzyme. This bond is extremely stable and essentially irreversible without specific medical intervention. The resulting inactivation of AChE leads to an accumulation of ACh in the synapse, causing continuous stimulation of muscarinic and nicotinic acetylcholine receptors. This overstimulation results in a wide range of physiological effects, including convulsions, glandular hypersecretion, paralysis of the respiratory muscles, and ultimately, death.

Signaling Pathway: Acetylcholinesterase Inhibition at the Synapse





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